(+)-Pronethalol

Cardiovascular Pharmacology Stereochemistry Beta-Adrenoceptor Antagonism

Separating beta-receptor blockade from off-target membrane effects requires stereochemical precision. Racemic pronethalol or propranolol confound mechanistic studies due to high receptor affinity. - **Key Application**: Negative control for antiarrhythmia studies; 40x less beta-blocking potency than (-)-isomer. - **Critical Utility**: Isolates quinidine-like membrane stabilization from receptor-mediated effects. - **Supply**: Packaged for research use; certified enantiomer.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 325-17-7
Cat. No. B12785532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Pronethalol
CAS325-17-7
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC2=CC=CC=C2C=C1)O
InChIInChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m1/s1
InChIKeyHRSANNODOVBCST-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Pronethalol – Stereospecific Research Tool


(+)-Pronethalol (CAS 325-17-7) is the dextrorotatory enantiomer of the classic non-selective beta-adrenoceptor antagonist pronethalol, a naphthylethanolamine derivative that serves as the direct structural progenitor to propranolol [1]. As a chiral small molecule, (+)-pronethalol possesses minimal beta-blocking activity compared to its levo counterpart, making it a critical control compound for dissecting beta-receptor-mediated effects from off-target, membrane-stabilizing actions in cardiovascular pharmacology research [2][3]. Unlike its racemic form, which was briefly investigated clinically before being discontinued due to carcinogenicity concerns in murine models, (+)-pronethalol is exclusively utilized as a research tool for mechanistic studies involving stereospecific receptor interactions and ion channel modulation [4].

Pitfalls of Substituting (+)-Pronethalol


Substitution of (+)-pronethalol with racemic pronethalol, propranolol, or other beta-blockers introduces confounding pharmacological variables that preclude precise mechanistic interpretation. The dextro enantiomer of pronethalol is approximately 40-fold less potent as a beta-adrenoceptor antagonist than the levo isomer, yet it retains substantial membrane-stabilizing and local anesthetic properties comparable to the racemate [1][2]. This stereospecific divergence permits the experimental separation of beta-receptor-mediated chronotropic and inotropic effects from non-receptor-mediated cardiac depression and quinidine-like actions [3]. In contrast, the clinically dominant beta-blocker propranolol exhibits a ~125–150-fold higher beta-adrenoceptor affinity, which precludes its use as an appropriate comparator for isolating membrane-stabilizing effects without concomitant receptor blockade [4]. Consequently, generic substitution with racemic pronethalol or alternative beta-blockers fails to provide the necessary stereochemical resolution required for rigorous structure-activity relationship studies, enantiomeric selectivity assays, or investigations into beta-receptor-independent antiarrhythmic mechanisms.

Evidence for (+)-Pronethalol in Research


Stereospecific Beta-Blockade by Enantiomers

The dextrorotatory (+)-pronethalol exhibits a 40-fold reduction in beta-adrenoceptor blocking potency relative to its levorotatory (-)-enantiomer [1][2]. This stereospecific divergence is consistently observed across multiple experimental systems, including isolated guinea-pig tracheal chain preparations where (+)-pronethalol demonstrated a pA2 value of 5.18 compared to 7.26 for the racemate [3]. The magnitude of this differential establishes (+)-pronethalol as a critical negative control for distinguishing receptor-mediated from non-receptor-mediated effects in cardiovascular pharmacology studies [1].

Cardiovascular Pharmacology Stereochemistry Beta-Adrenoceptor Antagonism

Beta-Blockade-Independent Antiarrhythmic Effects

(+)-Pronethalol demonstrates antiarrhythmic efficacy against digitalis-induced ventricular arrhythmias that is comparable to racemic pronethalol, despite its markedly reduced beta-blocking potency [1][2]. Both the dextro isomer and the racemate effectively antagonized cardiac arrhythmias resulting from toxic doses of ouabain and acetylstrophanthidin under both in vivo and in vitro conditions [1]. However, (+)-pronethalol was ineffective against U-0882-isoproterenol-induced ventricular fibrillation, an arrhythmia prevented by racemic pronethalol through beta-receptor blockade [1][2]. This divergent activity profile establishes that pronethalol suppresses digitalis-induced arrhythmias via a quinidine-like, membrane-stabilizing mechanism independent of beta-adrenoceptor antagonism [3].

Cardiac Electrophysiology Antiarrhythmic Mechanisms Ouabain Toxicity

Lipophilicity and Local Anesthetic Activity

Pronethalol exhibits a chloroform/water partition ratio of 15, which is lower than that of propranolol (34.5) but substantially higher than other beta-blockers such as MJ-1999 (0.03) and INPEA (1.29) [1][2]. This intermediate lipophilicity correlates with the strong local anesthetic activity of pronethalol demonstrated in the rabbit cornea test, in contrast to the more hydrophilic MJ-1999 and INPEA, which were completely devoid of local anesthetic effects [1][3]. Importantly, the weak beta-blocker (+)-propranolol exhibited local anesthetic potency nearly identical to the more potent racemic propranolol, establishing that beta-blocking potency per se does not contribute to membrane-stabilizing actions [1].

Membrane Stabilization Local Anesthesia Physicochemical Properties

Inotropic Potency vs. Propranolol

In isolated electrically driven rabbit left atria, pronethalol demonstrated intermediate potency in blocking the inotropic effects of isoproterenol (9.4 × 10⁻⁸ M) relative to propranolol and MJ-1999 [1]. With a 3-minute pretreatment period, pronethalol was approximately 1.5-fold more potent than MJ-1999, whereas propranolol was approximately 11-fold more potent than MJ-1999 [1]. Pronethalol (1.13 × 10⁻⁵ M) and propranolol (1.35 × 10⁻⁵ M) both produced significant depression of force of contraction, with pronethalol's negative inotropic effect being comparable to that of quinidine (1.27 × 10⁻⁵ M) [1]. Notably, MJ-1999 was devoid of direct depressant effects on force of contraction even at concentrations exceeding 50-fold the IC₅₀ for beta-blockade [1].

Cardiac Contractility Negative Inotropy Beta-Blocker Comparison

Beta-Adrenoceptor Binding Affinity

Pronethalol displays a binding affinity for beta-adrenoceptors that is approximately 125–150-fold lower than that of propranolol [1][2][3]. The Kd value for pronethalol ranges from 140 to 830 nM, whereas propranolol exhibits a Kd of 1.1 to 5.7 nM [1][2]. This substantial difference in receptor affinity underlies the markedly reduced clinical and experimental beta-blocking potency of pronethalol relative to propranolol and explains why pronethalol was superseded by propranolol as the first clinically successful beta-blocker [1]. Despite this lower affinity, pronethalol retains non-selective antagonism at both β₁- and β₂-adrenoceptor subtypes [3].

Receptor Binding Affinity Comparison Beta-Blocker Potency

Applications of (+)-Pronethalol


Dissecting Antiarrhythmic Drug Mechanisms

(+)-Pronethalol is optimally suited for studies investigating the relative contributions of beta-adrenoceptor blockade versus membrane-stabilizing (quinidine-like) activity to antiarrhythmic efficacy. As demonstrated by Lucchesi (1965), (+)-pronethalol suppresses ouabain-induced ventricular arrhythmias with efficacy comparable to racemic pronethalol, despite possessing 40-fold lower beta-blocking potency [1]. This stereospecific preservation of antiarrhythmic activity against digitalis toxicity, coupled with its failure to prevent U-0882-isoproterenol-induced ventricular fibrillation, establishes (+)-pronethalol as an essential negative control for distinguishing receptor-dependent from receptor-independent antiarrhythmic mechanisms [1][2]. Researchers investigating novel antiarrhythmic agents can employ (+)-pronethalol to benchmark the contribution of membrane stabilization to observed therapeutic effects [3].

Stereochemical SAR of Beta-Blockers

The pronounced stereospecificity of beta-blockade within the pronethalol scaffold—with (-)-pronethalol being twice as potent as the racemate and at least 40-fold more potent than (+)-pronethalol—makes (+)-pronethalol an indispensable reference compound for chiral SAR investigations [1][2]. The availability of both enantiomers enables systematic evaluation of how absolute configuration influences receptor binding, functional antagonism, and off-target membrane interactions. This stereochemical resolution is particularly valuable for medicinal chemistry programs seeking to optimize beta-blocker pharmacophores or develop enantiomerically pure therapeutics with improved selectivity profiles [1][3].

Internal Standard for Propranolol Assays

Pronethalol is established as a reliable internal standard for the high-performance liquid chromatography (HPLC) analysis of propranolol in biological matrices, including human plasma and urine [1]. The close structural homology between pronethalol and propranolol ensures comparable extraction efficiency and chromatographic behavior, while the distinct retention time separation allows for accurate quantification [1]. This application is particularly relevant for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology analyses requiring precise measurement of propranolol concentrations [1]. Pronethalol has been shown to significantly improve coefficients of variation when employed as an internal standard in validated analytical procedures [1].

Local Anesthetic and Membrane-Stabilizing Studies

(+)-Pronethalol provides a unique tool for examining the molecular determinants of local anesthetic and membrane-stabilizing activity within the beta-blocker chemotype. Studies demonstrate that pronethalol exhibits strong local anesthetic effects in the rabbit cornea test and displays a chloroform/water partition ratio of 15 [1][2]. Critically, the observation that the weak beta-blocker (+)-propranolol retains local anesthetic potency nearly identical to racemic propranolol confirms that beta-blocking activity is not required for membrane stabilization [1]. (+)-Pronethalol thus enables researchers to study the structure-activity relationships governing membrane interactions and ion channel modulation without the confounding influence of concomitant beta-adrenoceptor antagonism [1][3].

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